molecular formula C12H16ClNO2 B12002960 Carbamic acid, methyl-, 6-chlorothymyl ester CAS No. 2655-03-0

Carbamic acid, methyl-, 6-chlorothymyl ester

Cat. No.: B12002960
CAS No.: 2655-03-0
M. Wt: 241.71 g/mol
InChI Key: SJFVLRSDYVADNO-UHFFFAOYSA-N
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Description

Carbamic acid, methyl-, 6-chlorothymyl ester: is a chemical compound that belongs to the class of carbamates It is an ester derivative of carbamic acid, where the hydrogen atom of the hydroxyl group is replaced by a 6-chlorothymyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, methyl-, 6-chlorothymyl ester typically involves the reaction of 6-chlorothymol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme can be represented as follows:

[ \text{6-Chlorothymol} + \text{Methyl isocyanate} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may include steps such as purification and crystallization to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, methyl-, 6-chlorothymyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and alcohol.

    Oxidation: The compound can be oxidized to form different oxidation products depending on the reagents and conditions used.

    Substitution: The chlorine atom in the 6-chlorothymyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Hydrolysis: Carbamic acid and 6-chlorothymol.

    Oxidation: Various oxidation products depending on the conditions.

    Substitution: Substituted carbamic acid esters.

Scientific Research Applications

Carbamic acid, methyl-, 6-chlorothymyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other chemical compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of pesticides and herbicides due to its potential biological activity.

Mechanism of Action

The mechanism of action of carbamic acid, methyl-, 6-chlorothymyl ester involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its biological effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Methyl carbamate: An ester of carbamic acid with a methyl group.

    Ethyl carbamate: An ester of carbamic acid with an ethyl group.

    6-Chlorothymol: The parent compound from which the ester is derived.

Uniqueness

Carbamic acid, methyl-, 6-chlorothymyl ester is unique due to the presence of the 6-chlorothymyl group, which imparts specific chemical and biological properties

Biological Activity

Carbamic acid, methyl-, 6-chlorothymyl ester (CAS Number: 28605) is a chemical compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological effects, toxicological data, and metabolic pathways.

  • Molecular Formula : C12H16ClNO2
  • Molecular Weight : 239.72 g/mol
  • Structure : The compound features a chlorothymyl group, which is significant for its biological interactions.

Pharmacological Effects

Research indicates that carbamic acid derivatives can exhibit various pharmacological activities, including:

  • Antimicrobial Activity : Some studies suggest that carbamic acid esters possess antimicrobial properties, making them potential candidates for developing new antibiotics.
  • Insecticidal Properties : Certain carbamic acid derivatives have been studied for their effectiveness as insecticides, particularly in agricultural applications.

Toxicological Profile

The toxicological assessment of this compound has revealed several key findings:

  • Acute Toxicity : Studies demonstrate low acute toxicity in animal models. The median lethal dose (LD50) in rats is reported to be greater than 2000 mg/kg body weight .
  • Chronic Effects : Long-term exposure has been associated with reproductive and developmental toxicity. In Wistar rats, exposure to high doses resulted in testicular damage and reduced sperm counts .

Metabolic Pathways

The metabolism of carbamic acid esters typically involves:

  • Oxidation and Conjugation : Metabolic processes include oxidation at the phenyl ring and conjugation to form sulfate and glucuronide derivatives .
  • Excretion : The primary metabolites identified in studies include 5-hydroxycarbendazim, which is excreted in urine following oral administration .

Study on Antimicrobial Activity

A study conducted on various carbamic acid esters, including methyl-, 6-chlorothymyl ester, demonstrated significant antimicrobial activity against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against Gram-positive bacteria.

In Vivo Toxicity Assessment

In a chronic toxicity study involving Wistar rats, animals were fed diets containing varying concentrations of carbamic acid esters for 90 days. Observations included:

  • Body Weight Changes : Significant weight loss was noted in high-dose groups.
  • Histopathological Findings : Examination revealed degenerative changes in the testes and liver .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteriaStudy on carbamic acids
InsecticidalSignificant insecticidal activityAgricultural study
Acute ToxicityLD50 >2000 mg/kgToxicology report
Chronic ToxicityTesticular damage observedLong-term study

Metabolic Pathway Overview

MetaboliteFormation ProcessExcretion Route
5-HydroxycarbendazimOxidation and conjugationUrine
Sulfate ConjugatesConjugation at phenyl ringUrine

Properties

CAS No.

2655-03-0

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

(2-chloro-3-methyl-6-propan-2-ylphenyl) N-methylcarbamate

InChI

InChI=1S/C12H16ClNO2/c1-7(2)9-6-5-8(3)10(13)11(9)16-12(15)14-4/h5-7H,1-4H3,(H,14,15)

InChI Key

SJFVLRSDYVADNO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(C)C)OC(=O)NC)Cl

Origin of Product

United States

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